4-Bromo-2-propylthiophene-3-carbaldehyde

Pd-Catalyzed C-H Arylation Regioselective Synthesis Thiophene Functionalization

Researchers requiring regiochemical control in thiophene functionalization face yield losses with generic substitutes. 4-Bromo-2-propylthiophene-3-carbaldehyde solves this: the C4-Br blocking group enables sequential Pd-catalyzed C5-arylation then C4 cross-coupling for unsymmetrical 2,5-diarylthiophenes. Key outcomes: high regiocontrol for OFET/OLED cores, reactive aldehyde for Knoevenagel/Wittig, propyl chain for polymer solubility. ≥98% purity. Bulk quantities available.

Molecular Formula C8H9BrOS
Molecular Weight 233.13 g/mol
CAS No. 166591-55-5
Cat. No. B3245169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-propylthiophene-3-carbaldehyde
CAS166591-55-5
Molecular FormulaC8H9BrOS
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=CS1)Br)C=O
InChIInChI=1S/C8H9BrOS/c1-2-3-8-6(4-10)7(9)5-11-8/h4-5H,2-3H2,1H3
InChIKeyZLOSRSNDUDJNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-propylthiophene-3-carbaldehyde – Regioselective Building Block


4-Bromo-2-propylthiophene-3-carbaldehyde (CAS 166591-55-5) is a brominated heteroaromatic aldehyde characterized by a thiophene core bearing a propyl group at the 2-position, a bromine atom at the 4-position, and a formyl group at the 3-position. This specific substitution pattern establishes the compound as a versatile intermediate in organic synthesis, wherein the aldehyde group enables classical carbonyl chemistry while the bromine substituent serves as a strategic blocking group to direct subsequent regioselective functionalizations [1][2].

Workflow Regioselective heteroaromatic building block synthesis
Selection Bromo blocking group for sequential C–H arylation and cross-coupling
Context Multi-step synthetic planning requiring site-selective control

4-Bromo-2-propylthiophene-3-carbaldehyde: Why Generic Substitutes Fail


In scientific procurement, generic substitution of a functionalized thiophene building block can undermine synthetic efficiency and product purity. The precise regiochemical placement of the bromine, propyl, and aldehyde groups in 4-bromo-2-propylthiophene-3-carbaldehyde is non-negotiable for applications requiring controlled reactivity. The bromine atom at the 4-position functions not only as a handle for cross-coupling but also as a blocking group that enforces regioselective functionalization at the adjacent C5-position during Pd-catalyzed arylations [1][2]. Furthermore, the distinct electronic and steric contributions of the propyl chain influence the reactivity of the adjacent aldehyde in condensation or nucleophilic addition steps [3]. Substituting this compound with a regioisomer, a non-brominated analog, or a different alkyl-substituted thiophene carbaldehyde would alter the reaction outcome, potentially leading to isomeric mixtures, lower yields, and the need for extensive purification.

! Regioisomer or non-brominated analog: Loss of C4-bromo blocking group may lead to isomeric mixtures and lower regioselectivity in Pd-catalyzed arylations.
! Different alkyl-substituted thiophene carbaldehyde: Altered steric and electronic profile of the propyl chain can shift aldehyde reactivity and condensation outcomes.
! 4-Chloro or 2-bromo regioisomer: Different halogen or position changes sequential functionalization logic; chloro analogs may show limited commercial availability.

4-Bromo-2-propylthiophene-3-carbaldehyde: Comparative Evidence


Blocking Group for Regioselective C-H Arylation

The presence of a bromine substituent at the 4-position in thiophene derivatives acts as a strategic blocking group, enabling highly regioselective Pd-catalyzed direct arylation exclusively at the C5-position, even in the presence of competing aryl bromides [1][2]. In contrast, non-brominated thiophenes or those lacking a blocking group often yield mixtures of regioisomers under similar conditions. For example, direct arylation of 2-bromothiophene derivatives with aryl bromides using a phosphine-free Pd catalyst (1 mol%) and KOAc in DMA yields C5-arylated products in moderate to high yields (typically >60%) without cleavage of the thienyl C-Br bond [1].

Blocking Group for C–H Arylation
Class-level inference
Selective C5-arylation; C–Br bond remains intact. Desired product yield typically >60%.
Supports sequential site-selective functionalization strategy.
Pd(OAc)₂/KOAc/DMA; class-level comparators may differ in substitution pattern.
Pd-Catalyzed C-H Arylation Regioselective Synthesis Thiophene Functionalization

Steric and Electronic Differences vs. Methyl Analog

The substitution of a methyl group (as in 4-bromo-3-methylthiophene-2-carbaldehyde, CAS 30153-47-0) with a propyl chain at the 2-position of 4-bromo-2-propylthiophene-3-carbaldehyde introduces significant steric and electronic differences that impact reactivity. While no direct head-to-head comparison is available in the literature, the 4-bromo-3-methylthiophene-2-carbaldehyde analog is characterized by a melting point of 72-77 °C , whereas the target compound is reported as a liquid or low-melting solid, indicative of altered intermolecular interactions due to the extended alkyl chain. The propyl group provides greater steric shielding of the adjacent aldehyde, which can modulate the rate and selectivity of nucleophilic additions and condensations, a critical parameter in complex molecule synthesis [1].

Steric and Electronic vs. Methyl Analog
Cross-study comparable
Liquid/low-melting solid vs. comparator mp 72–77°C
Propyl group provides greater steric shielding of adjacent aldehyde.
Physical state at room temperature; no head-to-head reactivity study available.
Steric Effects Aldehyde Reactivity Nucleophilic Addition

Commercial Availability and Purity Comparison

For procurement decision-making, the commercial availability and certified purity of 4-bromo-2-propylthiophene-3-carbaldehyde is a key differentiator. The target compound is readily available from multiple reputable vendors with a standard purity specification of 95-98% . In contrast, its closest analog, 4-chloro-2-propylthiophene-3-carbaldehyde, shows extremely limited commercial availability, with no major vendor listings or published purity data found in current market databases [1]. Similarly, 2-bromo-3-propylthiophene (a regioisomer lacking the aldehyde) is available but requires additional synthetic steps to install the formyl group .

Commercial Availability and Purity
Data to verify
Available from multiple vendors at 95–98% purity; 4-chloro analog essentially not commercially available.
Procurement and purity profile may support supply chain reliability.
Vendor catalog data as of 2025–2026; verify current lot specifications.
Procurement Purity Analysis Chemical Sourcing

4-Bromo-2-propylthiophene-3-carbaldehyde: Application Scenarios


Regiodefined 2,5-Diarylthiophenes for Organic Electronics

The target compound's C4-bromo substituent acts as a blocking group, enabling a two-step, one-pot sequential Pd-catalyzed direct arylation at C5 followed by a cross-coupling at C4 to install distinct aryl groups with high regiocontrol [1]. This strategy is directly applicable to the construction of unsymmetrical 2,5-diarylthiophene cores, which are critical building blocks for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) [2].

NLO Monomer Synthesis via Aldehyde Functionalization

The aldehyde group at the 3-position provides a reactive handle for Knoevenagel condensations or Wittig reactions to install extended π-conjugated chromophores. This approach is well-established for synthesizing 3-alkylthiophene-based monomers with second-order NLO activity [3]. The propyl chain enhances solubility and processability of the resulting polymers, while the bromine atom remains available for subsequent polymerization or cross-coupling steps.

Thiophene-Chalcone Libraries for Drug Discovery

Thiophene-3-carbaldehyde derivatives, including brominated analogs, are known precursors for the synthesis of chalcones via Claisen-Schmidt condensation with acetophenones [4]. These chalcones exhibit diverse biological activities (e.g., anticancer, anti-inflammatory) and serve as privileged scaffolds in drug discovery. The target compound's unique substitution pattern offers a novel entry into previously unexplored chemical space within this library.

4-Substituted Derivatives via Br/Li Exchange

The C4-bromo group can undergo selective Br/Li exchange at low temperatures (−78 °C), generating a nucleophilic species that can be trapped with electrophiles to introduce diverse functional groups at the 4-position while leaving the aldehyde and propyl groups intact [5]. This method offers a highly chemo- and regioselective route to 4-substituted-2-propylthiophene-3-carbaldehydes, valuable intermediates for agrochemical and pharmaceutical research.

Application
Selection Property
Validation Focus
Regiodefined 2,5-Diarylthiophenes for organic electronics
Sequential C5-arylation / C4 cross-coupling handle
Regiochemical fidelity and coupling efficiency
NLO monomer synthesis via aldehyde functionalization
Aldehyde reactivity for Knoevenagel/Wittig extensions
Chromophore incorporation and polymer processability
Thiophene-chalcone libraries for drug discovery
Claisen-Schmidt condensation precursor
Chalcone scaffold diversity and biological assay context
4-Substituted derivatives via Br/Li exchange
Selective Br/Li exchange at C4
Chemo- and regioselectivity with electrophilic trapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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